molecular formula C11H10BrNO2S B6536901 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide CAS No. 1060178-18-8

5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide

Cat. No.: B6536901
CAS No.: 1060178-18-8
M. Wt: 300.17 g/mol
InChI Key: YUPUNGPCNPXKLO-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide is a compound that features a furan ring substituted with a bromine atom and a carboxamide group, which is further linked to a thiophene ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Bromination of Furan-2-carboxamide: The starting material, furan-2-carboxamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Thiophene Derivative: The thiophene derivative is synthesized separately, often starting from thiophene and undergoing various functionalization reactions.

    Coupling Reaction: The brominated furan-2-carboxamide is then coupled with the thiophene derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan and thiophene rings can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide: Similar structure but with the thiophene ring attached at a different position.

    5-chloro-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    5-bromo-N-[2-(pyridin-3-yl)ethyl]furan-2-carboxamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide is unique due to the specific positioning of the bromine atom and the thiophene ring, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged to design compounds with specific properties and activities.

Properties

IUPAC Name

5-bromo-N-(2-thiophen-3-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c12-10-2-1-9(15-10)11(14)13-5-3-8-4-6-16-7-8/h1-2,4,6-7H,3,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPUNGPCNPXKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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